azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
Descripción
This compound features a pyrazolo[3,4-b]pyridine core substituted with a thiophen-2-yl group at position 6, a 3-methyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety at position 1. The azepan-1-yl(methanone) group at position 4 introduces a seven-membered lactam ring, likely enhancing lipophilicity and influencing binding interactions. The sulfone group (1,1-dioxide) in the tetrahydrothiophene substituent may improve solubility and metabolic stability compared to non-oxidized thiophene derivatives .
Propiedades
IUPAC Name |
azepan-1-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-15-20-17(22(27)25-9-4-2-3-5-10-25)13-18(19-7-6-11-30-19)23-21(20)26(24-15)16-8-12-31(28,29)14-16/h6-7,11,13,16H,2-5,8-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSFWWFEPXSBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCCCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues of Pyrazolo[3,4-b]pyridine Derivatives
Substituent Analysis
- Core Structure: The pyrazolo[3,4-b]pyridine scaffold is shared with compounds in and . However, substituent diversity significantly alters properties: Position 1: The 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes the target compound from analogs like 7b (), which has a 3,4-dimethyl-thieno[2,3-b]thiophene group. The sulfone enhances polarity compared to thiophene derivatives .
Physicochemical Properties
Spectroscopic and Analytical Data
- IR/NMR: The target compound’s sulfone group would exhibit strong IR absorption near 1300–1150 cm⁻¹ (S=O stretching), absent in non-sulfone analogs like 7b . The azepan-1-yl group would show distinct $ ^1H $-NMR signals for cyclic amine protons (~δ 3.0–3.5 ppm), contrasting with aromatic protons in 7b (δ 7.3–7.6 ppm) .
- Mass Spectrometry :
- The molecular ion peak (M⁺) for the target compound is expected near m/z 529, differing from 7b (M⁺ = 538) and 10 (, M⁺ = 604) due to substituent variations .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing the pyrazolo[3,4-b]pyridine core with sulfone and thiophene substituents, and how can reaction conditions be optimized?
- Methodological Answer : The pyrazolo[3,4-b]pyridine core requires sequential functionalization of the tetrahydrothiophene sulfone and thiophene groups. Challenges include regioselectivity during cyclization and oxidation stability of the sulfone group. Optimize using Pd-catalyzed cross-coupling for thiophene introduction (50–80°C, DMF solvent) and controlled oxidation with mCPBA (meta-chloroperbenzoic acid) to avoid over-oxidation . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : Thiophene protons at δ 7.2–7.5 ppm (multiplet), pyrazole-CH₃ at δ 2.4 ppm (singlet) .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, sulfone (SO₂) carbons at 45–55 ppm .
- MS : Molecular ion peak matching exact mass (e.g., [M+H]⁺ calculated via HRMS) .
- IR : Sulfone S=O stretches at 1150–1300 cm⁻¹ .
Q. What safety precautions are necessary when handling this compound, given its toxicity profile?
- Methodological Answer : Classified under EU-GHS/CLP as Acute Toxicity (Category 4 for oral, dermal, inhalation). Use fume hoods, nitrile gloves, and closed systems during synthesis. Store in airtight containers at –20°C. Emergency protocols include immediate decontamination with 5% NaHCO₃ for spills and medical consultation for exposure .
Advanced Research Questions
Q. How does the electronic environment of the thiophene and sulfone groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient sulfone enhances electrophilicity at the pyridine C4 position, facilitating Suzuki-Miyaura couplings. Thiophene’s π-electron density directs regioselectivity in Buchwald-Hartwig aminations. Use DFT calculations (B3LYP/6-31G*) to map electron density distributions and predict reactive sites . Validate with kinetic studies (e.g., varying Pd(OAc)₂ catalyst loadings from 1–5 mol%) .
Q. What computational methods can predict the compound’s binding affinity to kinase targets, and how can these models be validated experimentally?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., JAK2 kinase) to assess binding poses. Focus on hydrogen bonding with azepane’s NH and π-π stacking with thiophene .
- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .
- Validation : Compare computational ΔG values with SPR (surface plasmon resonance) binding assays (KD measurements) .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:
- Use isogenic cell lines (e.g., HEK293 vs. HepG2) with matched passage numbers.
- Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to internal benchmarks (e.g., β-actin for Western blots) .
- Perform meta-analyses using tools like RevMan to assess heterogeneity across studies .
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